molecular formula C19H20N2O3 B6046223 1-(2-methoxybenzoyl)-N-phenylprolinamide

1-(2-methoxybenzoyl)-N-phenylprolinamide

Cat. No. B6046223
M. Wt: 324.4 g/mol
InChI Key: PSMHLJMQYMBZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzoyl)-N-phenylprolinamide, also known as MPAA, is a proline-derived compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

1-(2-methoxybenzoyl)-N-phenylprolinamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It also activates the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-N-phenylprolinamide has been shown to decrease the production of inflammatory mediators such as prostaglandins, cytokines, and nitric oxide. It also reduces the activation of microglia, immune cells in the brain that play a role in neuroinflammation. 1-(2-methoxybenzoyl)-N-phenylprolinamide has been found to decrease pain sensitivity and improve cognitive function in animal models, indicating its potential use in the treatment of pain and cognitive disorders.

Advantages and Limitations for Lab Experiments

1-(2-methoxybenzoyl)-N-phenylprolinamide has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research. It also exhibits potent anti-inflammatory and analgesic effects, allowing for the study of these pathways in various disease models. However, 1-(2-methoxybenzoyl)-N-phenylprolinamide has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-methoxybenzoyl)-N-phenylprolinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(2-methoxybenzoyl)-N-phenylprolinamide has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use in the treatment of chronic pain. 1-(2-methoxybenzoyl)-N-phenylprolinamide has been found to reduce pain sensitivity in animal models and may be a promising candidate for the development of new pain medications. Finally, the development of more water-soluble derivatives of 1-(2-methoxybenzoyl)-N-phenylprolinamide may expand its use in various experimental settings.

Synthesis Methods

The synthesis of 1-(2-methoxybenzoyl)-N-phenylprolinamide involves the reaction between 2-methoxybenzoyl chloride and N-phenylprolinol in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain 1-(2-methoxybenzoyl)-N-phenylprolinamide in a white crystalline form.

Scientific Research Applications

1-(2-methoxybenzoyl)-N-phenylprolinamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for drug development. 1-(2-methoxybenzoyl)-N-phenylprolinamide has also been shown to have antioxidant and neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-(2-methoxybenzoyl)-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-12-6-5-10-15(17)19(23)21-13-7-11-16(21)18(22)20-14-8-3-2-4-9-14/h2-6,8-10,12,16H,7,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMHLJMQYMBZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methoxyphenyl)carbonyl]-N-phenylprolinamide

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